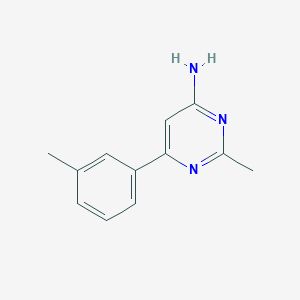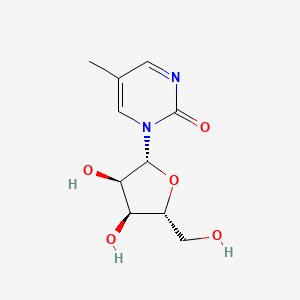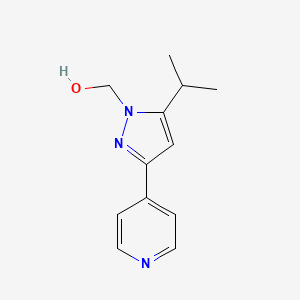
3-(1,2,5-Thiadiazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,5-Thiadiazol-3-yl)propanoic acid is an organic compound characterized by the presence of a thiadiazole ring attached to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,5-thiadiazol-3-yl)propanoic acid typically involves the reaction of appropriate thiadiazole derivatives with propanoic acid or its derivatives.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: 3-(1,2,5-Thiadiazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives .
科学研究应用
3-(1,2,5-Thiadiazol-3-yl)propanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(1,2,5-thiadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it has been shown to activate free fatty acid receptor 1 (GPR40), leading to increased insulin secretion and glucose regulation . The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature .
相似化合物的比较
- 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride
- 3-(1,3,4-thiadiazol-2-yl)propanoic acid
- 3-(1,2,4-thiadiazol-3-yl)propanoic acid
Comparison: Compared to other thiadiazole derivatives, 3-(1,2,5-thiadiazol-3-yl)propanoic acid is unique due to its specific ring structure and the presence of the propanoic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C5H6N2O2S |
|---|---|
分子量 |
158.18 g/mol |
IUPAC 名称 |
3-(1,2,5-thiadiazol-3-yl)propanoic acid |
InChI |
InChI=1S/C5H6N2O2S/c8-5(9)2-1-4-3-6-10-7-4/h3H,1-2H2,(H,8,9) |
InChI 键 |
VSRGBSBBLUWHBY-UHFFFAOYSA-N |
规范 SMILES |
C1=NSN=C1CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)


![Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)










